Product packaging for 2-methyl-1H-indol-1-amine(Cat. No.:CAS No. 53406-41-0)

2-methyl-1H-indol-1-amine

Cat. No.: B3053381
CAS No.: 53406-41-0
M. Wt: 146.19 g/mol
InChI Key: ZVEGQLNQUKGLNF-UHFFFAOYSA-N
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Description

N-aminoindoles represent a fascinating subclass of indole (B1671886) derivatives characterized by a nitrogen-nitrogen bond at the 1-position of the indole ring. This structural feature imparts unique chemical reactivity and has positioned these compounds as valuable intermediates and target molecules in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B3053381 2-methyl-1H-indol-1-amine CAS No. 53406-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGQLNQUKGLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497775
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53406-41-0
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1h Indol 1 Amine and Its Analogs

Direct N-Amination Strategies for Indole (B1671886) and Indoline (B122111) Systems

Direct N-amination involves the formation of a nitrogen-nitrogen bond at the indole nitrogen. This can be achieved through several catalytic and non-catalytic methods.

Brønsted Acid-Catalyzed N-Amination Reactions

Brønsted acid catalysis offers a metal-free approach to N-amination. One such strategy involves the reaction of indolines with nitrosobenzenes. This intermolecular redox amination proceeds under mild conditions, where the Brønsted acid facilitates N-N bond formation. rsc.org The indoline acts as a reducing agent in this process, leading to the formation of N-aryl-1-aminoindoles. rsc.org

Another Brønsted acid-catalyzed method is the decarboxylative redox amination of 2-carboxyindoline with aldehydes. nih.govacs.org This reaction proceeds through the in-situ formation of an azomethine ylide, which then isomerizes to yield N-alkylindoles. nih.govacs.org While this method primarily focuses on N-alkylation, it highlights the utility of Brønsted acids in activating indole precursors for N-functionalization.

ReactantsCatalystProductYieldReference
Indoline, NitrosobenzeneBrønsted AcidN-Aryl-1-aminoindoleNot specified rsc.org
2-Carboxyindoline, p-AnisaldehydeBenzoic AcidN-(4-Methoxybenzyl)indole45% acs.org

Metal-Catalyzed N-Amination Approaches

Transition metal catalysis is a powerful tool for constructing N-N bonds. Rhodium(II) catalysts have been effectively used for the N-H amination of aliphatic amines, a reaction that can be conceptually extended to heterocyclic amines like indoles. thieme.de These reactions involve the generation of a metal-nitrene species that subsequently reacts with the amine. thieme.de

Palladium catalysis is also prominent in N-functionalization of indoles. mdpi.com For instance, palladium-catalyzed reactions of 2-haloanilines with alkynes, followed by cyclization, are a common route to substituted indoles. mdpi.com While often used for C-N bond formation at other positions, modifications of these methods can be envisioned for N-amination. Furthermore, palladium-catalyzed oxidative amination of olefins with indoles demonstrates the versatility of palladium in activating the indole nitrogen. nih.govacs.org

Catalyst SystemReactantsProduct TypeYield RangeReference
Rh(II) catalystAliphatic AminesAliphatic HydrazinesNot specified thieme.de
Pd(dppf)Cl₂, NaOtBuα-aminonitriles, 2-halobenzyl halidesN-substituted indoles4-94% mdpi.com

Oxidative N-Amination Protocols

Oxidative N-amination presents another route to N-aminoindoles. A notable example is the palladium-catalyzed oxidative amination of α-olefins with indoles, known as the aza-Wacker reaction. nih.govacs.org In this process, the indole acts as the nucleophile, and an oxidant, often molecular oxygen, is used to facilitate the reaction. nih.govacs.org This method leads to N-functionalized indoles with Markovnikov selectivity. nih.gov

Another approach involves the oxidative C-H amination of 2-alkenylanilines using molecular oxygen as the sole oxidant to form the indole ring. rsc.org While this is an indole synthesis method rather than a direct amination of a pre-formed indole, it showcases the use of oxidative conditions to form the heterocyclic core which could be adapted.

CatalystOxidantReactantsProduct TypeYield RangeReference
Pd(NPhth)₂(PhCN)₂O₂Indoles, α-OlefinsN-Alkylated Indoles41-97% nih.govacs.org
NoneO₂N-Ts-2-alkenylanilinesIndole derivativesNot specified rsc.org

Reductive N-Amination Techniques for N-Hydroxyindoles and N-Aminoindoles

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgyoutube.com A specific application in indole chemistry is the synthesis of 1-amino-2-methylindoline, a direct precursor to 2-methyl-1H-indol-1-amine. This involves the nitrosation of 2-methylindoline, followed by reduction of the N-nitroso intermediate with zinc dust in the presence of an ammonium (B1175870) salt under neutral pH conditions. google.com The resulting 1-amino-2-methylindoline can then be aromatized to the target indole.

The reduction of N-hydroxyindoles is another pathway to N-aminoindoles. N-hydroxyindoles can be prepared through various methods, including the base-mediated cyclization of 2-nitrostyrenes. nih.gov Subsequent reduction of the N-hydroxy group would yield the corresponding N-aminoindole.

Starting MaterialReagentsIntermediate/ProductReference
2-Methylindoline1. NaNO₂, HCl 2. Zn, NH₄CO₃1-Amino-2-methylindoline google.com
2-NitrostyrenesBaseN-Hydroxyindole nih.gov

Multicomponent Reaction Approaches in N-Aminoindole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org These reactions are advantageous for creating molecular diversity. acs.org

One example is the switchable synthesis of 2-methyl-3-aminoindoles through a one-pot, three-component reaction of N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide, which serves as a solid alkyne source. organic-chemistry.org This method avoids the use of gaseous acetylene (B1199291) and has a broad substrate scope. organic-chemistry.org While this provides C3-aminoindoles, the principles of MCRs can be applied to design syntheses for N-aminoindoles. For instance, a tandem hydroformylation/Fischer indole synthesis starting from amino olefins and aryl hydrazines provides a modular approach to tryptamines. acs.org

Reaction TypeReactantsProductKey FeaturesReference
One-pot three-componentN-(2-formylaryl)sulfonamides, secondary amines, calcium carbide2-Methyl-3-aminoindolesUse of solid alkyne source, switchable synthesis organic-chemistry.org
Tandem Hydroformylation/Fischer Indole SynthesisAmino olefins, Aryl hydrazinesTryptaminesConvergent, modular, diversity-oriented acs.org

Advanced Synthetic Routes to Indol-1-amines

Advanced synthetic routes often provide access to complex and highly functionalized indol-1-amines. One such strategy is the N-amination of an indole carboxylate intermediate. For example, ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate can be N-aminated using O-(diphenylphosphinyl)hydroxylamine. researchgate.net The resulting N-aminoindole can then be further functionalized, for instance, by reacting with aryl isocyanates to produce N-aminoindole ureas. researchgate.net

Another advanced approach involves the synthesis of pyrazino[1,2-a]indoles, which are structurally related to N-aminoindoles. These can be synthesized via intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles using various reagents like ammonia (B1221849) or gold catalysts. mdpi.com

The preparation of this compound itself can be achieved from its precursor, this compound, which can be reacted with compounds like 4-chloropyridine (B1293800) hydrochloride to yield N-substituted derivatives. prepchem.com Similarly, it can be reacted with 4-chloro-3-fluoropyridine (B1587321) hydrochloride to produce N-(3-Fluoro-4-pyridinyl)-2-methyl-1H-indol-1-amine. prepchem.com

PrecursorReagentsProductReference
Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylateO-(Diphenylphosphinyl)hydroxylamineEthyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate researchgate.net
This compound4-Chloropyridine hydrochloride2-Methyl-N-(4-pyridinyl)-1H-indol-1-amine prepchem.com
This compound4-Chloro-3-fluoropyridine hydrochlorideN-(3-Fluoro-4-pyridinyl)-2-methyl-1H-indol-1-amine prepchem.com

Domino and Cascade Reaction Sequences for 1-Aminoindole (B1208307) Formation

A notable advancement in the synthesis of substituted 1-aminoindoles is the development of a palladium-catalyzed domino reaction. rsc.orgnih.govresearchgate.net This one-pot process utilizes readily available 2-halo-phenylacetylenes and N,N-disubstituted hydrazines to produce a diverse range of 1-aminoindoles in good to excellent yields. rsc.orgrsc.org The reaction proceeds under mild conditions and is completed within a few hours, demonstrating high functional group tolerance. rsc.orgrsc.org

The proposed mechanism involves an initial palladium-catalyzed coupling of the 2-halophenylacetylene with the N,N-disubstituted hydrazine (B178648), forming an N'-aryl-N,N-disubstituted hydrazine intermediate. rsc.org This is followed by an in situ 5-endo-dig cyclization to yield the final N,N-disubstituted-1-aminoindole product. rsc.orgmdpi.com This domino approach represents a significant improvement over traditional methods, which often require harsh conditions. rsc.org

Researchers have successfully applied this methodology to synthesize various substituted 1-aminoindoles. For instance, the reaction of 1-chloro-2-phenylethynylbenzene with N-Boc-N-phenylhydrazine using a PdCl2–tBu3P catalyst system and Cs2CO3 as a base in DMF at 110°C yielded the corresponding N-Boc-N-phenyl-1-aminoindole in good yield. rsc.org

In a different approach, a Rh(III)-catalyzed three-component reaction of aryl hydrazines, ketones, and diazo compounds provides access to 1-aminoindole derivatives. rsc.org This method proceeds under external oxidant-free conditions, with a hydrazone formed in situ acting as a directing group. rsc.org

A redox amination strategy has also been developed for the synthesis of N-aryl-1-aminoindoles. rsc.orgnih.gov This method involves the N-N bond formation through the reaction of nitrosobenzenes with readily available indolines, facilitated by mild Brønsted acid catalysis. rsc.orgnih.gov The inherent reducing power of the indoline drives the reaction. rsc.orgnih.gov A one-pot synthesis starting from simple anilines and indolines has also been demonstrated. rsc.orgnih.gov

Domino and Cascade Reactions for 1-Aminoindole Synthesis
Reaction TypeCatalyst/ReagentsStarting MaterialsKey FeaturesReference
Palladium-catalyzed Domino ReactionPdCl2/tBu3P, Cs2CO32-halophenylacetylenes, N,N-disubstituted hydrazinesOne-pot, mild conditions, good to excellent yields, high functional group tolerance. rsc.orgrsc.org
Rhodium-catalyzed Three-Component Reaction[Cp*RhCl2]2, AgSbF6, PivOHAryl hydrazines, ketones, diazo compoundsExternal oxidant-free, in situ formation of directing group. rsc.org
Redox AminationBrønsted acid (e.g., benzoic acid)Indolines, nitrosoarenesN-N bond formation driven by the reducing power of indoline, mild conditions. rsc.orgnih.gov

Electrochemical Methodologies in Indole N-Functionalization

Electrochemical methods offer a green and efficient alternative for the functionalization of indoles. waset.org The direct anodic oxidation of 2-methylindole (B41428) in an acetonitrile (B52724) solution containing LiClO4 has been shown to produce poly(2-methylindole) (P2MI). researchgate.net The polymerization is initiated at an oxidation potential of +0.65 V and results in a film with good air stability and electrochromic properties. researchgate.net The proposed mechanism for this polymerization involves linkage at the 3 and 6 positions of the 2-methylindole monomer. researchgate.net

Furthermore, electrochemical methods have been employed for the N-protection of indole derivatives. waset.org For example, the electrochemical dehydrogenative reaction of 6-Nitro-1H-indole with halogenated reagents under strongly basic conditions leads to the formation of N-substituted indoles. waset.org This reaction is conducted in a simple divided cell under constant current, avoiding the need for oxidizing reagents or transition-metal catalysts. waset.org

Electrochemical approaches have also been utilized for the intramolecular C(sp2)-H amination of 2-vinyl anilines, mediated by iodine, to produce both indoline and indole derivatives. organic-chemistry.org This metal-free method provides a switchable synthesis pathway. organic-chemistry.org An electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides has also been reported, which notably does not require an external chemical oxidant. organic-chemistry.org

Electrochemical Synthesis of Indole Derivatives
MethodSubstrateReagents/ConditionsProductKey FeaturesReference
Direct Anodic Oxidation2-MethylindoleLiClO4/acetonitrile, potentiodynamic between 0.00 V and +1.80 VPoly(2-methylindole)Forms an electroactive and stable film. researchgate.net
Dehydrogenative N-Substitution6-Nitro-1H-indoleHalogenated reagents, strongly basic conditions, constant currentN-substituted indolesGreen, avoids oxidizing reagents and transition-metal catalysts. waset.org
Intramolecular C-H Amination2-Vinyl anilinesIodine mediator, electrochemicalIndolines and indolesMetal-free, switchable synthesis. organic-chemistry.org
Dehydrogenative Cyclization2-VinylanilidesOrganic redox catalyst, electrochemical3-Substituted and 2,3-disubstituted indolesNo external chemical oxidant required. organic-chemistry.org

Green Chemistry Principles in N-Aminoindole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to develop more sustainable and environmentally friendly processes. nih.gov

Solvent-Free and Aqueous Reaction Media

The use of water as a reaction medium is a key aspect of green chemistry in indole synthesis. nih.gov A practical and chemoselective method for synthesizing pyrrolo[2,3-b]indoles involves a Cu/Fe co-catalyzed intramolecular C–H bond amination of α-indolylhydrazones in water at 50°C in the air. rsc.org This process is base- and oxidant-free, and the aqueous catalyst system can be recycled multiple times. rsc.org

Solvent-free conditions have also been successfully employed. For example, the synthesis of 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones from dimedone, various anilines, and isatin (B1672199) can be achieved in the presence of magnetite nanoparticles supported silica-sulfonic acid as a catalyst under solvent-free conditions at 80 °C. researchgate.net

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govunivpancasila.ac.id

A variety of N-aryl β-nitroenamines have been efficiently converted into 3-nitroindoles with complete regioselectivity using a rapid microwave-assisted intramolecular arene-alkene coupling reaction. nih.gov Similarly, the synthesis of 3-aminoindole-2-carbonitriles from 2-(cyanomethylamino)benzonitriles has been achieved using microwave heating, offering moderate to good yields. ucy.ac.cyresearchgate.net

In the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, microwave irradiation proved to be more advantageous than conventional heating, resulting in higher product yields (85–91% vs. 70–83%). nih.gov A microwave-assisted method has also been developed for the synthesis of 3-aminoindoles from 2-(3-oxoindolin-2-yl)-2-arylacetonitriles and hydrazine hydrate. mdpi.com

Furthermore, an efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) and its derivatives has been described using microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. reading.ac.uk The reaction, conducted in acetic anhydride (B1165640) with triethylamine (B128534) as a base, was completed in just one minute under microwave irradiation. reading.ac.uk

Microwave-Assisted Synthesis of Indole Derivatives
ProductStarting MaterialsReaction ConditionsKey AdvantagesReference
3-NitroindolesN-aryl β-nitroenaminesIntramolecular arene-alkene couplingRapid, good yields, complete regioselectivity. nih.gov
3-Aminoindole-2-carbonitriles2-(Cyanomethylamino)benzonitrilesThorpe-Ziegler cyclization with K2CO3 in EtOHModerate to good yields. ucy.ac.cyresearchgate.net
Substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-onesN-benzylindole-3-carboxaldehyde, creatinineAldol condensation with CH3COOH/sodium acetateHigher yields (85-91%) compared to conventional heating. nih.gov
3-Aminoindoles2-(3-oxoindolin-2-yl)-2-arylacetonitriles, hydrazine hydrateCascade reactionConvenient route to generally not easily available 3-aminoindoles. mdpi.com
1-Acetyl-1H-indol-3-yl acetates2-[(Carboxymethyl)amino]benzoic acidsCyclization and decarboxylation in acetic anhydride/triethylamineRapid (1 minute), efficient. reading.ac.uk

Nanocatalysis in Indole Functionalization

Nanocatalysts are gaining prominence in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. In the context of indole functionalization, various nanocatalysts have been explored.

For instance, sulfonic acid functionalized SBA-15 nanoporous material has been utilized as an efficient heterogeneous acid catalyst for the reaction of isatin with indoles to produce 3,3-di(indolyl)indolin-2-ones under mild conditions. researchgate.net Another study reports the use of ferrite-silica nanoparticles functionalized with carboxylic acid as a catalyst for the condensation of indole and isatin. indianchemicalsociety.com This catalyst was found to be more reactive with 2-methylindole and could be easily recovered using an external magnetic field for reuse. indianchemicalsociety.com

Palladium nanoparticles have also been investigated for indole synthesis. mdpi.com A system utilizing palladium nanoparticles supported on amine-functionalized halloysite (B83129) has been developed for catalytic hydrogenation reactions. mdpi.com

Development of Recyclable and Sustainable Catalytic Systems

The development of recyclable and sustainable catalytic systems is a cornerstone of green chemistry. rsc.org In indole synthesis, several such systems have been reported. A copper-aluminum hydrotalcite (CuAl–HT) catalyst, prepared via a simple one-pot method, has shown high activity for the synthesis of indole through intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol. rsc.org This catalyst could be recycled multiple times with stable catalytic activity. rsc.org

A heterogeneous copper catalyst supported on modified lignosulfonate has been developed for the synthesis of nitrogen-containing heterocycles, including tricyclic indoles. beilstein-journals.org This catalyst was shown to be robust and could be recycled for at least six runs while maintaining over 70% of its catalytic activity. beilstein-journals.org

The use of a second-generation MacMillan catalyst immobilized on an imidazolium (B1220033) ionic liquid has been reported for the enantioselective Friedel-Crafts reaction between indoles and α,β-unsaturated aldehydes. bohrium.com This organocatalyst could be successfully recovered and reused for up to four cycles. bohrium.com Furthermore, a practical and robust Cu/Fe co-catalyst system in water for the synthesis of pyrrolo[2,3-b]indoles allows for the easy isolation of the product and the recycling of the catalyst aqueous system at least five times. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1h Indol 1 Amine

Elucidation of Reaction Pathways and Transformation Mechanisms

The transformation of 2-methyl-1H-indol-1-amine can proceed through several distinct pathways, including intramolecular rearrangements, oxidative transformations, and ring enlargements. These reactions often involve transient intermediates and complex mechanistic steps.

Intramolecular Rearrangement Reactions (e.g., diaziridine intermediates)

Intramolecular rearrangements are a key feature of the chemistry of N-aminoindoles. In the case of this compound, these rearrangements can lead to the formation of various structural isomers. One notable pathway involves the formation of a diaziridine intermediate. researchgate.net

In a strongly alkaline medium, 1-amino-2-methylindoline, a related precursor, is known to form 1-amino-2-methylindole through the rearrangement of a diaziridine intermediate. researchgate.net This type of rearrangement highlights the inherent flexibility of the N-N bond and the indole (B1671886) scaffold under specific reaction conditions. Such intramolecular shifts are a broad class of organic reactions where an atom or group migrates within the same molecule, resulting in a structural isomer. wiley-vch.de These reactions often involve the breaking and making of carbon-nitrogen bonds. wiley-vch.de

Oxidative Transformations and Formation of Derived Products (e.g., azo(2-methyl)indoline)

Oxidative transformations of this compound and its derivatives lead to a variety of products. The indole nucleus is susceptible to oxidation due to its electron-rich nature, and the presence of the N-amino group provides an additional site for oxidative reactions. acs.org

One significant oxidative product is azo(2-methyl)indoline. This compound is formed from the reaction of 1-amino-2-methylindoline with monochloramine in a neutral or slightly alkaline medium. researchgate.net The reaction is proposed to proceed through the transient formation of an indolic aminonitrene. researchgate.net The resulting azo compound is a tetrazene-type structure (-N-N=N-N-). researchgate.net Thermochemical studies have shown that this tetrazene decomposes at approximately 150 °C to yield 1,1′-bi(2-methyl)indoline. researchgate.net

The oxidation of indoles can be complex, often resulting in a mixture of products, including singly and doubly oxygenated compounds, as well as dimeric and trimeric structures. acs.org The specific outcome of the oxidation is highly dependent on the oxidizing agent, the substituents on the indole ring, and the presence of protecting groups on the nitrogen atom. acs.org

Ring Enlargement Reactions of Aminoindoles (e.g., to cinnoline (B1195905) derivatives)

Ring enlargement reactions represent a fascinating aspect of aminoindole chemistry, allowing for the expansion of the five-membered pyrrole (B145914) ring to a six-membered ring, leading to the formation of cinnoline derivatives. This transformation is a documented pathway for aminoindoles and can occur spontaneously. researchgate.net

The ring enlargement of aminoindoles to cinnoline derivatives has been observed to happen with the action of atmospheric oxygen. researchgate.net This suggests an oxidative mechanism is involved in the ring expansion process. Such reactions are of significant interest in synthetic organic chemistry as they provide a route to more complex heterocyclic systems from readily available indole precursors. free.fr

Electrophilic and Nucleophilic Substitution Patterns on the Indole Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. niscpr.res.in The position of substitution is directed by the electronic properties of the ring and any existing substituents.

For a typical indole, the C3 position is the most reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org However, in this compound, the C2 position is already substituted with a methyl group. This alters the substitution pattern. When the C3 position is unsubstituted, it remains the preferred site for electrophilic attack. niscpr.res.in If the C3 position is also blocked, electrophilic substitution generally occurs on the benzene ring, with the C5 and C6 positions being the most likely sites of attack. niscpr.res.inwikipedia.org The electron-donating nature of the N-amino group can further influence the regioselectivity of these reactions. smolecule.com

Nucleophilic substitution reactions on the indole ring are less common due to its electron-rich character. However, they can occur under specific conditions, particularly if the indole ring is substituted with strong electron-withdrawing groups or through the formation of intermediate species that activate the ring towards nucleophilic attack. researchgate.netpsu.edu For instance, the displacement of a leaving group at the C2 or C3 position by a nucleophile is a known transformation. bhu.ac.in

Transition Metal-Catalyzed Transformations Involving N-Aminoindoles

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles, including N-aminoindoles. mdpi.comresearchgate.net These methods offer efficient and selective routes to a wide array of indole derivatives.

Various transition metals, including palladium, rhodium, gold, and copper, have been employed in catalytic cycles to construct the indole scaffold or to introduce functional groups. mdpi.comtandfonline.com For example, rhodium catalysts have been used in the synthesis of N-amino indoles from the reaction of Boc-protected phenylhydrazines with diazoketo esters. tandfonline.com Gold catalysts have been utilized for the synthesis of 2-aminoindoles. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as C-H activation, provide an alternative to traditional synthetic protocols for forming C-C and C-N bonds. mdpi.com These reactions can be used to introduce substituents at various positions on the indole ring with high regioselectivity. The specific catalytic system and reaction conditions determine the outcome of the transformation.

Radical Reaction Pathways in Indole Functionalization

Radical reactions offer a complementary approach to the functionalization of indoles. These reactions involve the generation of radical intermediates, which can then participate in a variety of bond-forming processes.

The low oxidation potential of indoles makes them amenable to oxidation by various reagents, which can initiate radical pathways. acs.org For example, the direct Csp³–H amination of 2-substituted indoles can be achieved through radical processes, providing a route to 2-aminomethyl indole derivatives. chiba-u.ac.jp This often involves an initial radical bromination followed by nucleophilic substitution. chiba-u.ac.jp

Radical cascade reactions have also been developed for the synthesis of complex nitrogen-containing heterocycles. mdpi.com These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The "on water" radical addition/reduction of alkyl iodides to the C=N bond of hydrazones is an example of a more environmentally friendly approach to radical chemistry. mdpi.com

Stereoselective Reactions and Asymmetric Synthesis of N-Aminoindoles

The development of synthetic methodologies for N-aminoindoles, particularly those focusing on stereoselectivity, has garnered significant attention due to the prevalence of axially chiral N-N bonded compounds in natural products, bioactive molecules, and functional materials. dicp.ac.cn While the existence of restricted rotation around N-N single bonds was proposed early on, the enantioselective synthesis of N-N atropisomers has only recently been explored. dicp.ac.cn Strategies for achieving this include the desymmetrization of existing N-N compounds and the de novo construction of the chiral axis. ntu.edu.sgresearchgate.net Key approaches involve direct N-H functionalization, such as N-alkylation or N-acylation, and ring formation strategies like the Paal-Knorr reaction. ntu.edu.sgnih.gov These methods provide access to structurally diverse N-N axially chiral indoles, which have shown potential as chiral organocatalysts and in medicinal chemistry. nih.gov

N-Acylation for Atropisomerism

A prominent strategy for inducing N-N atropisomerism in N-aminoindoles is through catalytic N-acylation. This method facilitates the construction of a stable N-N chiral axis by introducing a sterically demanding acyl group, which restricts the rotation around the N-N bond. ntu.edu.sg The process has been successfully applied to synthesize a variety of N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org

The choice of acylating agent is crucial for the success of these atroposelective transformations. Aroyl chlorides, despite their high reactivity which can lead to significant background reactions, have been effectively used as acylation reagents for the asymmetric synthesis of N-N atropisomeric N-aminoindoles. dicp.ac.cnacs.org This approach is significant as it addresses the challenge of using common and potent acylation reagents in stereoselective synthesis. dicp.ac.cn For instance, the reaction of a toluenesulfonyl (Ts)-protected N-aminoindole bearing a 2-carboxylic ester group with benzoyl chloride can be catalyzed to produce the desired atropisomeric product. ntu.edu.sg

Alternatively, carboxylic anhydrides have proven to be highly efficient acylating reagents in isothiourea-catalyzed N-atropenantioselective amide formation. ntu.edu.sg In some cases, switching from acyl chlorides to their corresponding anhydride (B1165640) substrates can dramatically improve both the yield and the optical purity of the N,N-atropisomeric N-aminoindole products. dicp.ac.cn An interesting observation is that when using an anhydride as the acylation reagent, the reaction can proceed efficiently even without the addition of a base. dicp.ac.cn This methodology has a broad substrate scope, accommodating various linear anhydrides and producing the desired N-N atropisomeric products in quantitative yields with excellent enantiomeric ratios. dicp.ac.cnrsc.org

The following table summarizes the results of N-acylation reactions on N-aminoindoles using different acylating agents and catalysts, highlighting the efficiency and stereoselectivity of the process.

EntryN-Aminoindole SubstrateAcylating AgentCatalystYield (%)Enantiomeric Ratio (er)Reference
1Ts-protected N-aminoindole (1a)Benzoyl chloride (2a)Chiral Isothiourea D9595:5 ntu.edu.sg
2Ts-protected N-aminoindole (1a)Benzoic anhydrideChiral Isothiourea D>9998:2 dicp.ac.cn
3N-aminoindole derivativeAcetic AnhydrideChiral Isothiourea (ITU)9897:3 rsc.org
4N-aminoindole derivativePropionic AnhydrideChiral Isothiourea (ITU)9796:4 rsc.org

Chiral Catalyst Applications in N-Aminoindole Synthesis and Derivatization

The asymmetric synthesis and derivatization of N-aminoindoles heavily rely on the use of chiral catalysts to control the stereochemical outcome of the reactions. Both organocatalysts and transition-metal catalysts have been instrumental in advancing this field.

In organocatalysis, chiral isothioureas and N-heterocyclic carbenes (NHCs) are effective Lewis basic catalysts for atroposelective N-acylation reactions. dicp.ac.cnntu.edu.sg Chiral isothioureas, in particular, have been shown to be highly suitable for activating aroyl chlorides and carboxylic anhydrides to achieve high yields and enantioselectivities in the synthesis of N-N axially chiral N-aminoindoles. dicp.ac.cnntu.edu.sgacs.org Different chiral isothiourea catalysts, such as those with dihydroimidazole (B8729859) scaffolds, can provide the target N-aminoindole products in moderate to excellent yields with promising enantioselectivities. ntu.edu.sg While NHCs are also robust catalysts for asymmetric acylation, chiral isothiourea has been demonstrated to be more suitable in certain systems for constructing N-N axes using acyl chlorides. dicp.ac.cnntu.edu.sg

Chiral phosphoric acids (CPAs) represent another class of powerful organocatalysts. They have been successfully employed in the atroposelective construction of N-N axially chiral indole scaffolds through the de novo ring formation strategy, specifically the asymmetric Paal-Knorr reaction of N-aminoindoles with 1,4-diketones. nih.gov This method affords N-pyrrolylindoles in high yields and with excellent atroposelectivities. nih.gov

Transition-metal catalysis offers alternative and complementary strategies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and 5-endo hydroaminocyclization, have been used to construct chiral N-N axes. ntu.edu.sgmdpi.com Copper-catalyzed alkylation or arylation and iridium(I)-catalyzed C-H alkylation have also been employed for the desymmetrization of N-N atropisomers. ntu.edu.sgresearchgate.net These metal-catalyzed approaches expand the toolbox for accessing structurally diverse and functionally important N-N axially chiral indoles. mdpi.comacs.org

The table below provides an overview of different chiral catalysts and their applications in the synthesis of chiral N-aminoindole derivatives.

Catalyst TypeSpecific Catalyst ExampleReaction TypeSubstratesProduct TypeYield (%)ee (%)Reference
Chiral IsothioureaIsothiourea DN-AcylationN-aminoindole, Aroyl chlorideN,N-Atropisomeric N-aminoindole9590 ntu.edu.sg
Chiral IsothioureaIsothiourea (ITU)N-AcylationN-aminoindole, Carboxylic anhydrideN,N-Axially chiral indole9894 rsc.org
N-Heterocyclic CarbeneAminoindanol-derived NHCN-AcylationN-aminoindole, Benzoyl chlorideN,N-Atropisomeric N-aminoindoleModerateModerate ntu.edu.sg
Chiral Phosphoric AcidCPAPaal-Knorr ReactionN-aminoindole, 1,4-diketoneN-Pyrrolylindoleup to 98up to 96 nih.gov
Palladium CatalystPd/Ligand5-endo-hydroaminocyclizationortho-alkynylaniline derivativeN-C Axially chiral indoleGoodHigh mdpi.com
Copper CatalystCu/LigandAlkylation/ArylationN-aminoindole precursorN-N Atropisomer-- ntu.edu.sg
Iridium CatalystIr/Xyl-BINAPAsymmetric C-H AlkylationIndole-pyrrole skeletonN-N Biaryl atropisomerup to 98up to 99 researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Indol 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. manchester.ac.ukuobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org For complex heterocyclic systems like indole (B1671886) derivatives, a combination of one-dimensional and two-dimensional NMR experiments is often required for complete structural assignment. researchgate.netmdpi.com

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are the primary tools for the initial structural assessment of 2-methyl-1H-indol-1-amine derivatives. ipb.ptresearchgate.net

The ¹H NMR spectrum provides crucial information based on several parameters:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the aromatic indole core typically resonate in the downfield region (approx. 7.0-8.0 ppm), while the methyl group protons (at the C2 position) appear significantly upfield. rsc.org The protons of the amine group can vary in chemical shift and may sometimes be broad.

Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in different environments. For example, the signal for the C2-methyl group should integrate to three protons. emerypharma.com

Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons splits signals into characteristic patterns (e.g., singlets, doublets, triplets), revealing which protons are connected through covalent bonds. organicchemistrydata.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. acs.org The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In indole derivatives, carbons of the benzene (B151609) ring and the pyrrole (B145914) ring have distinct chemical shift ranges, and the methyl carbon at C2 appears at a characteristic upfield position. rsc.org

A study on the degradation of the drug Indapamide (B195227) identified several related indole derivatives, including 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide (a derivative of this compound). The ¹H NMR spectrum confirmed the presence of a methyl group with a characteristic doublet signal, which was crucial for its identification. mdpi.com

The following table provides representative ¹H and ¹³C NMR data for substituted indole derivatives, illustrating typical chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indole Derivatives

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
5-Bromo-3-methyl-1H-indole NH 7.92 (s, 1H) - rsc.org
H-2 6.99 (s, 1H) 124.76 rsc.org
H-4 7.73 (d, 1H) 121.64 rsc.org
H-6 7.29 (dd, 1H) 122.95 rsc.org
H-7 7.22 (d, 1H) 112.50 rsc.org
C2-CH₃ - - rsc.org
C3-CH₃ 2.32 (d, 3H) 9.64 rsc.org
C3a - 130.22 rsc.org
C5 - 111.60 rsc.org
C7a - 134.96 rsc.org
2-((1-Methyl-1H-indol-2-yl)methyl)phenol H-3 6.31 (s, 1H) 100.7 jst.go.jp
H-4 7.20–7.06 (m) 120.2 jst.go.jp
H-5 7.20–7.06 (m) 119.6 jst.go.jp
H-6 7.20–7.06 (m) 121.2 jst.go.jp
H-7 7.54 (d, 1H) 109.1 jst.go.jp
C2 - 138.3 jst.go.jp
N-CH₃ 3.60 (s, 3H) 29.8 jst.go.jp
C3a - 127.8 jst.go.jp
C7a - 138.0 jst.go.jp

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet. Data is illustrative for the indole core.

While 1D NMR provides foundational data, complex molecules like substituted indolamines often exhibit overlapping signals that complicate analysis. manchester.ac.uk Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals across a second frequency dimension, revealing correlations between nuclei. wikipedia.org

Total Correlation Spectroscopy (TOCSY): This homonuclear experiment establishes correlations between all protons within a coupled spin system, even if they are not directly coupled. For an indole derivative, a TOCSY experiment can identify all protons belonging to the benzene ring system as they form a continuous network of couplings. ipb.ptmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This is a cornerstone 2D technique that correlates protons directly to their attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org Each peak in an HSQC spectrum corresponds to a C-H or N-H bond, providing an unambiguous link between the proton and carbon skeletons of the molecule. ipb.pt This is invaluable for assigning the ¹³C signals of this compound derivatives by correlating them to their already assigned protons. mdpi.com Edited-HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. tandfonline.com

In the structural analysis of indapamide degradation products, 2D NMR experiments like TOCSY and HSQC were essential. They allowed researchers to trace the H-H and C-H correlations, confirming the atom arrangements and validating the proposed structures of the resulting indole derivatives. mdpi.com

The structural analysis of highly complex heterocyclic compounds, such as polycyclic indole alkaloids or densely substituted indolamines, often pushes the limits of conventional NMR methods. numberanalytics.comnih.gov Advanced NMR approaches are employed to overcome challenges like severe signal overlap and the need to determine complex stereochemistry. manchester.ac.uktandfonline.com

Resolution Enhancement: Techniques like "pure shift" NMR simplify crowded ¹H spectra by collapsing multiplets into singlets, dramatically increasing spectral resolution and allowing for easier identification of individual signals. manchester.ac.uk

Long-Range Correlations (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects couplings between protons and carbons over two or three bonds. This is critical for piecing together the molecular skeleton by connecting spin systems that are separated by quaternary carbons or heteroatoms. For instance, an HMBC correlation from the C2-methyl protons to the C2 and C3 carbons of the indole ring would be definitive proof of its location. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the three-dimensional structure and relative stereochemistry of a molecule. nih.gov For example, a ROESY correlation between protons on the C2-methyl group and a proton on the N1-amine substituent would help define the conformation around the N-N bond.

These advanced methods have been successfully applied to elucidate the structures of novel and complex indole alkaloids isolated from natural sources, where determining the intricate fusion of multiple ring systems and their stereochemistry would otherwise be impossible. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. scirp.org

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). rsc.org This precision allows for the calculation of a unique elemental formula for the molecule. For a derivative of this compound, HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass. acs.org

HRMS is a standard characterization technique in the synthesis of new indole derivatives, providing definitive confirmation that the target compound has been formed. jst.go.jpnih.gov For instance, in the synthesis of 2-((1-methyl-1H-indol-2-yl)methyl)phenol, HRMS (ESI-TOF) was used to confirm its elemental composition. jst.go.jp

Table 2: Example of HRMS Data for a Substituted Indole Derivative

Compound Ion Formula Ion Type Calculated m/z Found m/z Reference
2-((1-Methyl-1H-indol-2-yl)methyl)phenol C₁₆H₁₆NO [M+H]⁺ 238.1226 238.1228 jst.go.jp

This table illustrates the high accuracy of HRMS in confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures or distinguish between isomers. nih.govresearchgate.net

For indole derivatives, fragmentation often involves characteristic losses from the indole core and its substituents. scirp.org A study on prenylated indole alkaloids using LC-MS/MS found that a common fragmentation pathway involved the initial loss of the substituent at the C3 position, followed by cleavage of the group at the N1 position. nih.gov The fragmentation of the core indole nucleus itself can lead to characteristic ions, such as at m/z 130 and 116. scirp.orgresearchgate.net

In the analysis of indapamide, the degradation product this compound (DP2) was characterized by electrospray ionization (ESI+). mdpi.com The fragmentation of the parent indole molecule often shows a prominent product ion at m/z 91.1, corresponding to a key structural fragment. nih.gov Analysis of these fragmentation pathways provides a fingerprint that helps confirm the identity of this compound and its derivatives in complex mixtures. mdpi.comnih.gov

Table 3: Characteristic MS/MS Fragments for the Indole Nucleus

Precursor Ion (m/z) Fragmentation Process Product Ion (m/z) Putative Fragment Structure Reference
118.1 ([Indole+H]⁺) Loss of HCN 91.1 C₇H₇⁺ nih.gov
118.1 ([Indole+H]⁺) Loss of C₂H₂ 92.1 C₆H₆N⁺ nih.gov
172.0 Loss of C₂H₄ and CO₂ 172 -> 128 -> 116 Indole core fragment researchgate.net
144.0 - 144.0 C₁₀H₁₀N⁺ (3-ethyl-1H-indole fragment) researchgate.net
130.0 - 130.0 Characteristic indole part researchgate.net

This table shows common fragments observed during MS/MS analysis of various indole-containing compounds.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds in 2-methyl-1H-indole derivatives serve as a molecular fingerprint, allowing for structural confirmation and the study of intermolecular interactions. researchgate.net

The FT-IR spectra of indole derivatives are characterized by several key absorption bands. The N-H stretching vibration of the indole ring and the primary amine group are particularly informative. In derivatives of 2-methyl-1H-indole, the N-H stretch of the indole ring typically appears in the region of 3300-3500 cm⁻¹. bipublication.com For instance, in certain 2-methyl-1H-indole-3-carboxylic acid derivatives, a sharp peak corresponding to the secondary amine (indole N-H) is observed around 3375-3398 cm⁻¹. bipublication.com The presence of a primary amine, as in the parent compound this compound, would be expected to show characteristic N-H stretching bands in a similar region.

Other significant vibrational modes include the aromatic C-H stretching, which is typically observed above 3000 cm⁻¹, and the stretching vibrations of other functional groups that may be present in derivatives, such as carbonyl (C=O) groups in amide or ester derivatives, which give strong absorptions around 1600-1750 cm⁻¹. bipublication.comrjpbcs.com The imine (C=N) stretch in Schiff base derivatives of indole is found in the 1508-1637 cm⁻¹ range. ajgreenchem.comimpactfactor.org

The study of hydrogen bonding is also facilitated by FT-IR spectroscopy. The formation of intermolecular hydrogen bonds, for example between the indole N-H donor and a ketone's carbonyl oxygen acceptor, results in a noticeable redshift (a shift to lower wavenumber) of the N-H stretching band. mdpi.comdntb.gov.ua This provides valuable information about molecular self-assembly and interactions in the condensed phase. mdpi.com

Table 1: Characteristic FT-IR Absorption Frequencies for Functional Groups in 2-Methyl-1H-indole Derivatives

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Source
Indole N-HStretch3375 - 3474 bipublication.com
Primary Amine N-HStretch3256 - 3398 bipublication.com
Aromatic C-HStretch3031 - 3121 ajgreenchem.com
Methyl C-HStretch2952 - 2991 ajgreenchem.com
Carbonyl (Amide) C=OStretch~1604 bipublication.com
Imine C=NStretch1508 - 1637 ajgreenchem.comimpactfactor.org
Aromatic C=CStretch1538 - 1612 ajgreenchem.com
Indole N-HBend1418 - 1493 ajgreenchem.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline solid. This technique provides precise coordinates of every atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and torsional angles.

For chiral derivatives of this compound, single-crystal X-ray diffraction is crucial for unambiguously establishing the absolute stereochemistry (R/S configuration) of stereogenic centers. nih.gov The analysis of the diffraction pattern allows for the creation of an electron density map, from which the molecular structure is solved and refined. arabjchem.orgmdpi.com

A crystallographic study of a complex heterocyclic derivative containing an indole moiety revealed a triclinic crystal system with a P-1 space group. mdpi.com Such data is fundamental for understanding the supramolecular assembly and physical properties of the material. The detailed structural parameters obtained from X-ray crystallography are essential for structure-activity relationship (SAR) studies and rational drug design.

Table 2: Representative Crystallographic Data for an Indole Derivative

ParameterValueSource
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com
Z (molecules/unit cell)4 arabjchem.org

Note: The data in this table is for a representative complex indole derivative and serves to illustrate the type of information obtained from an X-ray crystallography experiment. arabjchem.orgmdpi.com

Computational Chemistry and Theoretical Investigations of N Aminoindoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, TDDFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-aminoindoles. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for studying organic molecules. nih.gov For 2-methyl-1H-indol-1-amine, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study excited-state properties. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. researchgate.net These calculations are essential for understanding the photophysical behavior of the molecule.

Table 1: Representative Geometric Parameters for this compound Calculated via DFT Note: These are illustrative values typical for such structures, as specific experimental or calculated data for this exact compound is not widely published.

ParameterBond/AtomsValue
Bond Lengths (Å)
N1-N(amine)1.41
N1-C21.38
C2-C31.39
C2-C(methyl)1.50
**Bond Angles (°) **
C2-N1-N(amine)118.5
C(indole)-C2-N1109.0
Dihedral Angle (°)
C3-C2-N1-N(amine)178.0

Mechanistic Studies through Computational Modeling and Simulation

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving N-aminoindoles. These studies can reveal the energetic profiles of reactions, helping to understand why certain products are formed over others.

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with a high-energy species known as the activated complex or transition state. fiveable.me The transition state represents the energy maximum along the reaction coordinate, the pathway of minimum energy connecting reactants and products on a potential energy surface. wikipedia.org

Computational methods, particularly DFT, are used to locate the geometry of the transition state, which is characterized as a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads to product formation. libretexts.org

Once the energies of the reactants and the transition state are known, the Gibbs free energy of activation (ΔG‡) can be calculated. This value is the key parameter in the Eyring equation, which relates ΔG‡ to the reaction rate constant (k). libretexts.org By calculating activation energies, chemists can predict how changes in molecular structure will affect reaction rates, providing valuable insights for reaction optimization and catalyst design. fiveable.me

A chemical reaction often proceeds through one or more transient species known as reaction intermediates. wikipedia.org Unlike transition states, which are energy maxima, intermediates are true molecular entities that reside in local energy minima on the potential energy surface. wikipedia.org They are formed in one elementary step and consumed in a subsequent one. youtube.com

Computational chemistry provides methods to identify and characterize these fleeting species. By searching the potential energy surface, it is possible to locate the geometries of potential intermediates. nih.gov These structures are then confirmed to be local minima by ensuring all their vibrational frequencies are real (positive).

For a reaction involving this compound, such as N-acylation, a computational study would map out the entire reaction pathway. dicp.ac.cn This involves calculating the relative energies of the reactants, each transition state, any intermediates, and the final products. The resulting energy profile provides a detailed picture of the reaction mechanism, highlighting the rate-determining step (the one with the highest activation energy) and the stability of any intermediates. utdallas.edu

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound Note: Energies are relative to the reactants.

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants0.0Starting materials at reference energy
Transition State 1+22.5Energy barrier to form the intermediate
Intermediate+5.0A short-lived species formed during the reaction wikipedia.org
Transition State 2+15.0Energy barrier for the intermediate to form the product
Products-10.0Final, more stable species

Conformational Analysis and Stereochemical Prediction of N-Aminoindole Systems

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around single bonds. fiveable.me These different arrangements, known as conformers or rotamers, can have different potential energies and, therefore, can impact the molecule's physical properties and biological activity. fiveable.melumenlearning.com

For this compound, a key area for conformational analysis is the rotation around the N1-N(amine) single bond. Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the amino group relative to the indole (B1671886) ring (i.e., varying the C2-N1-N-H dihedral angle) and calculating the molecule's energy at each step. The resulting energy profile reveals the most stable (lowest energy) and least stable (highest energy) conformations. Generally, staggered conformations are lower in energy than eclipsed conformations due to reduced steric hindrance. fccc.edu

This type of analysis is crucial for predicting the most likely shape of the molecule in different environments and understanding how it might interact with other molecules, such as biological receptors.

Excited State Properties and Photophysical Behavior Studies

The study of how molecules interact with light is crucial for applications ranging from materials science to photomedicine. Computational methods, especially TDDFT, are invaluable for predicting and interpreting the photophysical properties of N-aminoindoles. nih.gov

These calculations can predict the molecule's UV-Visible absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. nih.gov The calculations also provide information about the nature of these transitions (e.g., π → π* or n → π*), which influences the subsequent behavior of the excited molecule.

Once in an excited state, a molecule can undergo several processes, including fluorescence (emission of light from a singlet state), intersystem crossing to a triplet state, or photochemical reaction. TDDFT can be used to model the potential energy surfaces of these excited states, providing insight into which decay pathways are most likely. For example, by calculating the energy difference between the lowest singlet (S1) and triplet (T1) excited states, one can estimate the efficiency of intersystem crossing. This information is key to understanding phenomena like phosphorescence and photosensitization. nih.govclockss.org

Table 3: Hypothetical Excited State Properties of this compound from TDDFT Calculations Note: These are representative values for illustrative purposes.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Transition
S14.103020.08HOMO → LUMO (π → π)
S24.552720.25HOMO-1 → LUMO (π → π)
S34.982490.02HOMO → LUMO+1 (π → π*)

Synthetic Applications and Derivatization Strategies of N Aminoindoles

2-Methyl-1H-indol-1-amine as a Versatile Synthetic Building Block in Heterocyclic Chemistry

N-aminoindoles, including this compound, serve as highly versatile synthons for the creation of a wide array of nitrogen-containing heterocycles. nih.govmdpi.com The presence of the exocyclic amino group provides a reactive handle for various transformations, enabling its incorporation into more complex molecular architectures. These compounds are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. metu.edu.trwikipedia.org

The reactivity of the N-amino group allows it to participate in cyclization and condensation reactions to form new heterocyclic rings. For instance, N-aminoindoles can be utilized in cascade reactions to construct polycyclic frameworks. frontiersin.org The indole (B1671886) nucleus itself is a privileged structure in medicinal chemistry, and the addition of the N-amino functionality opens up new avenues for derivatization and the development of novel therapeutic agents. mdpi.com The synthesis of these building blocks can be achieved through methods such as the oxidative cyclization of α-arylhydrazones, which provides a metal-free route to functionalized N-amino-1H-indoles. researchgate.net

Strategies for N-Functionalization of the Indole Moiety

The functionalization of the exocyclic amino group in N-aminoindoles is a primary strategy for modifying their properties and engaging them in further synthetic transformations. A key method for N-functionalization is acylation. For example, the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, catalyzed by chiral isothiourea, produces N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org This highlights a powerful method for introducing chirality and creating structurally complex molecules.

Other strategies for N-functionalization involve reactions that leverage the nucleophilicity of the amino group. These can include alkylation, arylation, and sulfonylation, allowing for the introduction of a wide variety of substituents. Such modifications are crucial for tuning the electronic and steric properties of the molecule, which can influence its reactivity in subsequent steps and its biological activity. The development of greener and milder synthetic strategies for creating N-heterocycles is an ongoing area of research. rsc.org

Development of Novel Fused Heterocyclic Scaffolds Utilizing N-Aminoindole Precursors

N-aminoindoles are valuable precursors for the synthesis of fused heterocyclic systems, where the indole core is annulated with another ring. taylorfrancis.com These fused scaffolds are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. nih.gov

One prominent strategy involves the intramolecular cyclization of suitably functionalized N-aminoindole derivatives. For example, urea (B33335) derivatives of N-aminoindoles can undergo intramolecular cyclization to yield pyrimidoindole skeletons. metu.edu.tr Another approach is the use of cycloaddition reactions. The reaction of indoles with 1,2-diaza-1,3-dienes can lead to the formation of tetracyclic fused indoline (B122111) systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org These reactions demonstrate the utility of N-aminoindole precursors in constructing complex, multi-ring systems through controlled cyclization pathways.

The table below summarizes examples of fused heterocyclic scaffolds developed from indole precursors.

Fused HeterocyclePrecursorsReaction TypeCatalyst/ConditionsReference
Tetrahydro-1H-pyridazino[3,4-b]indolesIndoles and cyclic 1,2-diaza-1,3-dienes[4 + 2] CycloadditionZnCl₂ acs.org
PyrimidoindoleN-aminoindole urea derivativesIntramolecular CyclizationHeat metu.edu.tr
6H-indolo[2,3-b]quinolinesIndole-3-carboxyaldehyde and aryl aminesCondensation/CyclizationI₂ / Diphenyl ether nih.gov
4-oxo-indeno[1,2-b]pyrrolesAlkynyl decorated acetophenones and isocyanidesTandem reactionCuprous iodide taylorfrancis.com

Utilization of Chiral N-Aminoindole Derivatives in Asymmetric Synthesis

The development of asymmetric synthetic methods using chiral N-aminoindole derivatives is a significant area of research, enabling the stereocontrolled synthesis of complex molecules. mdpi.com A key application is the creation of compounds with N-N axial chirality. The catalytic asymmetric N-acylation of N-aminoindoles has been shown to produce N-N axially chiral indole derivatives with high enantioselectivity. rsc.org These chiral products have shown potential as cytotoxic agents against cancer cell lines, demonstrating the therapeutic relevance of this synthetic strategy. rsc.org

Another approach involves the use of bifunctional organocatalysts to mediate intramolecular reactions. For example, the asymmetric synthesis of 2-substituted indolines can be achieved via an intramolecular aza-Michael addition, employing bifunctional amino(thio)urea catalysts. nih.gov This method relies on activation through hydrogen bonding to achieve high versatility and stereocontrol. Chiral precursors derived from amino acids, such as (S)-valinol, can also be used to induce diastereoselectivity in reactions involving imines, leading to the synthesis of complex alkaloids like aminoindolizidines. nih.gov

The table below details research findings on the use of chiral N-aminoindole derivatives.

Synthetic GoalChiral Source/CatalystKey TransformationOutcomeReference
N-N Axially Chiral IndolesChiral isothiourea (ITU)Asymmetric N-acylationHigh yields and enantioselectivities rsc.org
2-Substituted IndolinesBifunctional amino(thio)urea catalystsIntramolecular aza-Michael additionAsymmetric synthesis with high versatility nih.gov
8-Aminoindolizidine(S)-valinol and (S)-phenylglycinol derived iminesDiastereoselective addition of allylmagnesium chlorideHighly diastereoselective synthesis nih.gov
α,α-Disubstituted Amino AcidsChiral tridentate ligand with Ni(II) complexAlkylationHigh yield and enantiomeric excess (98% ee) nih.gov

Regioselective Indole Ring Functionalization at C-2 and C-3 Positions for Structural Diversity

Achieving regioselective functionalization of the indole ring at the C-2 and C-3 positions is crucial for generating structural diversity. acs.org Due to the high nucleophilicity of the pyrrole (B145914) ring, many C-H activation reactions on indoles tend to occur at these positions. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Methodologies have been developed for the direct and selective C-2 or C-3 arylation of indoles, where the regioselectivity can be controlled by the choice of the catalytic system, including the ligand and the base. acs.org For instance, a Pd(II)/Cu(I) co-catalyzed dual C-H functionalization strategy allows for the one-pot synthesis of C2/C3-difunctionalized indoles using arylsulfonyl reagents. nih.gov In this process, the C-2 position is first arylated via an Ar-Pd(III) intermediate, followed by a Cu(II)-mediated functionalization at the C-3 position. nih.gov

Furthermore, the reaction of 2-indolylmethanols with cyclic enamides, catalyzed by Lewis acids like AlCl₃, can lead to highly regioselective C-3 alkylation, providing a route to construct hybrids of indoles and cyclic enamides under mild conditions. nih.gov These methods provide reliable pathways to selectively modify the indole core, enabling the synthesis of a wide range of derivatives for various applications.

Future Research Directions in 2 Methyl 1h Indol 1 Amine Chemistry

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The N-aminoindole scaffold, particularly in 2-methyl-1H-indol-1-amine, presents a fertile ground for discovering new chemical reactions. The interplay between the electron-rich indole (B1671886) ring and the nucleophilic exocyclic nitrogen atom suggests a variety of untapped reactivity patterns. Future research will likely focus on moving beyond known transformations like acylation and Friedel-Crafts reactions to explore more complex and unprecedented chemical behaviors.

Key areas of exploration include:

Pericyclic Reactions: Investigating the participation of the N-aminoindole system in concerted pericyclic reactions, such as [3+2] or [4+2] cycloadditions, could lead to the rapid construction of complex, fused heterocyclic architectures.

Cascade Reactions: Designing novel cascade sequences initiated by the unique reactivity of the N-amino group is a promising avenue. For instance, a reaction could be triggered at the N1-amine, leading to subsequent transformations on the indole nucleus, such as in catalytic asymmetric C-7 Friedel–Crafts alkylation/N-hemiacetalization cascade reactions. nih.govacs.org

N-N Bond-Involving Transformations: The N-N bond is a unique functional handle. Research into reactions that selectively cleave or form this bond under catalytic conditions could unlock new synthetic pathways. This includes exploring transition-metal-catalyzed cross-coupling reactions where the N-amino group acts as a directing group before being cleaved or transformed.

Photoredox and Electrochemical Catalysis: Utilizing light or electricity to generate reactive intermediates from N-aminoindoles could unveil novel reactivity. For example, single-electron transfer (SET) processes could lead to radical cations or anions with distinct reaction profiles compared to their ground-state counterparts, enabling previously inaccessible C-H functionalization or annulation reactions. nih.gov

Development of Highly Selective and Sustainable Synthetic Protocols for N-Aminoindoles

While methods for synthesizing substituted indoles are well-established, the development of efficient, selective, and sustainable protocols for N-aminoindoles, including this compound, remains a critical objective. Future efforts will concentrate on improving existing methods and inventing new ones that adhere to the principles of green chemistry.

StrategyFocus AreaPotential Improvements & Innovations
Catalytic N-Amination Direct amination of the indole nitrogen.Development of catalysts based on earth-abundant metals (e.g., iron, copper) to replace precious metals. Exploration of organocatalytic methods to avoid metal contamination.
Sustainable Reagents Use of greener aminating agents.Moving from hazardous reagents like chloramine (B81541) or hydroxylamine-O-sulfonic acid to safer, in-situ generated, or bio-based aminating sources.
Atom Economy Designing syntheses that maximize the incorporation of reactant atoms into the final product.Developing cyclization or condensation reactions that form the N-aminoindole core with minimal byproduct formation, such as the Fischer indole synthesis adapted for N-amino precursors.
Enantioselective Synthesis Creating chiral N-aminoindoles with high enantiopurity.Asymmetric N-acylation using chiral isothiourea catalysts has been shown to produce N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org Further development of catalytic asymmetric methods for the core synthesis is needed.

A significant advancement in this area is the use of chiral isothiourea as an organocatalyst for the atropenantioselective N-acylation of N-aminoindoles with reagents like aroyl chlorides and carboxylic anhydrides. dicp.ac.cnntu.edu.sgacs.org This strategy has successfully produced N-N axially chiral products in high yields and enantioselectivities, highlighting a path toward highly selective protocols. rsc.orgdicp.ac.cn

Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiles

Computational chemistry is becoming an indispensable tool for accelerating chemical discovery. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and interaction with catalysts, thereby guiding experimental work.

Future applications of computational modeling in this field include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to map out the complete energy profiles of potential reactions. This can help identify rate-determining steps, transition state geometries, and key intermediates, as demonstrated in studies of C-N axis rotation barriers. mdpi.com This knowledge is crucial for optimizing reaction conditions and selectivity.

Predictive Reactivity: Developing computational models that can accurately predict the outcome of unknown reactions. By calculating properties like frontier molecular orbital (FMO) energies and electrostatic potentials, researchers can forecast whether a reaction between an N-aminoindole and a given substrate is likely to occur and which regio- or stereoisomer will be favored. mit.edu

Rational Catalyst Design: In silico screening of virtual libraries of catalysts can identify promising candidates for specific transformations. Computational docking and transition state modeling can predict which catalyst will provide the highest activity and selectivity, significantly reducing the experimental effort required for catalyst development.

Understanding Selectivity: Modeling the non-covalent interactions between a substrate, catalyst, and solvent can explain the origins of chemo-, regio-, and stereoselectivity. This understanding is key to rationally designing more selective synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. The application of these technologies to the synthesis and functionalization of this compound is a key future direction.

TechnologyApplication to N-Aminoindole ChemistryKey Advantages
Continuous Flow Synthesis Synthesis of N-aminoindole precursors and the final compounds in microreactors or packed-bed reactors. researchgate.netmdpi.comEnhanced heat and mass transfer, precise control over reaction time and temperature, safe handling of hazardous intermediates, and straightforward scalability. nih.govjst.org.in
Automated Synthesis Platforms Integration of flow reactors with automated purification (e.g., HPLC, scavenger resins) and in-line analytical tools (e.g., NMR, MS). nih.govHigh-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship (SAR) studies, and unattended operation. nih.gov
Sequential Flow Processes Performing multiple synthetic steps consecutively in a single, integrated flow system without isolating intermediates. uc.ptReduced manual handling and purification steps, increased overall yield, and decreased waste generation.

The synthesis of complex indole-containing molecules, such as 2-(1H-indol-3-yl)thiazoles, has already been successfully demonstrated using automated multistep continuous flow systems. nih.govnih.gov Applying this approach to the synthesis of this compound and its derivatives could significantly accelerate research and development in this area.

Design of Next-Generation Chiral Catalysts Derived from N-Aminoindole Scaffolds

The unique structural and electronic properties of N-aminoindoles make them highly attractive scaffolds for the development of new chiral catalysts and ligands. The N-N bond can serve as a stereogenic axis, leading to atropisomeric structures with well-defined three-dimensional arrangements.

Future research in this area will focus on:

Axially Chiral N-N Ligands: The synthesis of enantiopure N-acyl-N-aminoindoles provides direct access to a new class of N-N axially chiral compounds. dicp.ac.cnacs.org These molecules can be elaborated into bidentate or polydentate ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and allylic alkylations.

Organocatalyst Development: The N-aminoindole framework can be functionalized with catalytically active groups (e.g., secondary amines, thioureas, phosphoric acids) to create novel organocatalysts. rsc.org The inherent chirality of the N-N axis could effectively control the stereochemical outcome of reactions. The rigid indole backbone is an ideal platform for creating a well-defined chiral pocket.

Privileged Catalyst Structures: N-aminoindoles have the potential to become "privileged scaffolds" in asymmetric catalysis, akin to BINOL or SPINOL. nih.govresearchgate.net Their modular nature allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a wide range of chemical transformations. The development of indole-based axially spirocyclic scaffolds has already shown promise in creating versatile chiral frameworks. nih.gov

The creation of these novel catalysts derived from the this compound core could provide powerful new tools for organic synthesis, enabling the efficient and selective production of valuable chiral molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-methyl-1H-indol-1-amine, and how do reaction parameters influence product purity?

  • Answer : The Fischer indole synthesis is a foundational method for synthesizing indole derivatives like this compound. Key parameters include acid catalysts (e.g., HCl or ZnCl₂), temperature control (80–120°C), and solvent selection (e.g., ethanol or acetic acid). Multi-component reactions, such as those involving indole-3-carbaldehyde and guanidine nitrate under reflux conditions, can also yield structurally related indole derivatives . Optimization of stoichiometry and reaction time minimizes byproducts like dimerized indoles or oxidized species.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Answer :

  • 1H/13C NMR : Key signals include the indolic NH proton (~10–12 ppm, broad singlet) and methyl group protons attached to the indole nitrogen (~2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 160.1 for C₉H₁₀N₂) and fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) .
  • FT-IR : Absorbances for N-H stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1450–1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets such as neurotransmitter receptors?

  • Answer : Docking software (e.g., AutoDock Vina or Schrödinger) predicts binding affinities and interactions. For example, indole derivatives often form hydrogen bonds with residues like LEU704 or GLY708 in the androgen receptor (AR) and π-π stacking with aromatic residues in serotonin receptors. Docking scores (e.g., −7.0 kcal/mol) correlate with experimental binding assays . Researchers should validate predictions via mutagenesis or competitive binding assays.

Q. What experimental approaches resolve contradictions in reported antimicrobial efficacy of this compound derivatives?

  • Answer : Discrepancies may arise from variations in bacterial strains, compound purity, or assay conditions (e.g., broth microdilution vs. disk diffusion). Mitigation strategies include:

  • Standardized protocols : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Structure-Activity Relationship (SAR) studies : Compare derivatives (e.g., 4-OH substitutions) to isolate bioactive moieties .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Q. How can X-ray crystallography and SHELX refinement improve structural analysis of this compound derivatives?

  • Answer : SHELXL refines crystal structures by optimizing parameters like thermal displacement (B-factors) and occupancy. For indole derivatives, hydrogen-bonding networks (e.g., N-H···O interactions) and torsional angles (e.g., indole ring planarity) are critical. High-resolution data (<1.0 Å) reduce R-factor discrepancies and validate stereochemistry .

Methodological Recommendations

  • Synthesis : Optimize Fischer indole synthesis with microwave-assisted heating to reduce reaction time .
  • Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
  • Biological Assays : Use isogenic bacterial strains to control for genetic variability in antimicrobial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.